2-(1-Aminoprop-2-yn-1-yl)phenol
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Overview
Description
2-(1-Aminoprop-2-yn-1-yl)phenol is an organic compound with the molecular formula C9H9NO It features a phenol group (a benzene ring with a hydroxyl group) and an aminopropynyl group (a propynyl chain with an amino group)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoprop-2-yn-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propargylamine. The reaction typically requires a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoprop-2-yn-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, while the aminopropynyl group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and aminopropynyl derivatives.
Scientific Research Applications
2-(1-Aminoprop-2-yn-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminoprop-2-yn-1-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the aminopropynyl group can engage in nucleophilic and electrophilic interactions. These properties enable the compound to modulate biological pathways, such as enzyme inhibition and receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Propargylamine: A compound with an aminopropynyl group but lacking the phenol moiety.
2-Aminophenol: A compound with an amino group and a hydroxyl group attached to a benzene ring.
Uniqueness
2-(1-Aminoprop-2-yn-1-yl)phenol is unique due to the combination of its phenol and aminopropynyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts.
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(1-aminoprop-2-ynyl)phenol |
InChI |
InChI=1S/C9H9NO/c1-2-8(10)7-5-3-4-6-9(7)11/h1,3-6,8,11H,10H2 |
InChI Key |
BAHQMBYFGCGAFF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=CC=C1O)N |
Origin of Product |
United States |
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